2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
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Overview
Description
2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a chloroaniline group, a phenylethyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-chloroaniline with a suitable acylating agent to form an intermediate compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reaction: The intermediate is then coupled with a phenylethyl derivative under controlled conditions. This step may require the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Introduction of the Sulfanyl Group: The final step involves the introduction of the sulfanylacetic acid moiety. This can be achieved through a nucleophilic substitution reaction, where the intermediate is reacted with a thiol derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloroaniline group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles for Substitution: Ammonia (NH₃), hydroxide ions (OH⁻)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways. Additionally, its interaction with DNA and RNA can influence gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
- 2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
- 2-{[2-(4-Nitroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
Uniqueness
Compared to similar compounds, 2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is unique due to the presence of the chloroaniline group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxo-1-phenylethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-12-6-8-13(9-7-12)18-16(21)15(22-10-14(19)20)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYOHPDHFPXPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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